molecular formula C11H14N4 B3317188 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 956781-21-8

1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine

Cat. No.: B3317188
CAS No.: 956781-21-8
M. Wt: 202.26 g/mol
InChI Key: OGRPHIGFGXFUOU-UHFFFAOYSA-N
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Description

1-[5-Methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine is a pyrazole-derived primary amine featuring a pyridin-2-yl substituent at position 1 and a methyl group at position 5 of the pyrazole ring. This compound has been cataloged as a research chemical, though it is currently discontinued in commercial inventories .

Properties

IUPAC Name

1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-8(12)10-7-14-15(9(10)2)11-5-3-4-6-13-11/h3-8H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRPHIGFGXFUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-acetylpyridine with hydrazine hydrate can form the pyrazole ring, followed by alkylation to introduce the ethanamine group . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or activating specific biochemical pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally analogous pyrazole- and pyridine-containing amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Biological Activity References
1-[5-Methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine C${10}$H${13}$N$_3$* 175.23* Pyridin-2-yl (position 1), methyl (position 5) Not reported Not reported
1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine C$8$H${15}$N$_3$ 153.23 Isopropyl (position 1) Liquid Not reported
1-(5-Methyl-1-(p-tolyl)-1H-pyrazol-4-yl)ethan-1-amine hydrochloride C${13}$H${18}$ClN$_3$ 251.76 p-Tolyl (position 1), hydrochloride salt Solid Not reported
1-[1-(Pyridin-4-yl)ethyl]-1H-pyrazol-5-amine C${10}$H${13}$N$_5$* 215.25* Pyridin-4-yl ethyl (position 1) Not reported Safety data unavailable
(S)-N-(1-(4-Cyclopropyl-3-(quinazolin-7-yl)phenyl)ethyl)-3-(trifluoromethyl)benzamide C${30}$H${26}$F$3$N$3$O 525.55 Quinazoline, trifluoromethyl benzamide Yellow solid Not reported (yield: 48%)

*Inferred from structural analysis.

Key Observations:
  • Substituent Effects : The pyridin-2-yl group in the target compound distinguishes it from analogs with alkyl (e.g., isopropyl in ) or aryl (e.g., p-tolyl in ) substituents. Pyridin-2-yl’s nitrogen orientation may enhance coordination with metal catalysts or biological targets compared to pyridin-4-yl derivatives .
  • Molecular Weight : The target compound (175.23 g/mol) is lighter than hydrochloride salts (e.g., 251.76 g/mol in ) but heavier than simpler alkyl-substituted pyrazoles (e.g., 153.23 g/mol in ).
  • Physical State : Most analogs are solids or liquids, though data for the target compound are lacking.

Limitations and Data Gaps

  • Spectroscopic Data : Absence of NMR, IR, or MS data for the target compound limits precise structural validation.
  • Biological Profiling: No evidence of antimicrobial, anticancer, or enzymatic inhibition studies was found.

Biological Activity

1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine, a compound within the pyrazole family, has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C11H14N4
  • Molecular Weight : 202.25566 g/mol
  • CAS Number : 5078-64-8

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, leading to antibacterial, antifungal, and potentially anticancer effects.

Antibacterial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial activity. For instance, studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related pyrazole derivatives against bacteria like Staphylococcus aureus and Escherichia coli have been reported as low as 0.0039 mg/mL .

Antifungal Activity

In addition to antibacterial properties, pyrazole derivatives have demonstrated antifungal activity. Compounds structurally similar to this compound have shown effectiveness against Candida albicans and other fungal strains, with MIC values ranging from 0.0048 mg/mL to 0.039 mg/mL .

Research Findings and Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal evaluated the antimicrobial properties of various pyrazole derivatives. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited enhanced antibacterial and antifungal activities compared to those without such modifications .

CompoundTarget BacteriaMIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.0048
Compound CC. albicans0.039

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that electron-donating groups on the pyridine ring significantly enhanced the bioactivity of the pyrazole derivatives . This finding is crucial for guiding future synthetic modifications aimed at improving efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine?

  • Methodological Answer : The synthesis typically involves alkylation or condensation of pyrazole precursors. For example, a pyridine-substituted pyrazole derivative is reacted with ethylamine or its protected analogs under basic conditions (e.g., NaH or K₂CO₃ in DMF/DMSO). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the amine product in high purity .

Q. How can the molecular structure of this compound be verified experimentally?

  • Methodological Answer : Structural confirmation requires a combination of ¹H/¹³C NMR (to identify proton and carbon environments), FTIR (to detect amine N-H stretches), and mass spectrometry (for molecular weight validation). For crystalline samples, X-ray diffraction (using SHELXL for refinement) resolves bond lengths and angles .

Q. What are the key functional groups influencing its reactivity?

  • Methodological Answer : The pyrazole ring’s nitrogen atoms, the amine group (-NH₂), and the pyridine substituent dictate reactivity. The amine group participates in Schiff base formation or acylation, while the pyridine ring enables coordination with metal catalysts. Computational tools like DFT can predict reactive sites .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) affect biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs with substitutions at the pyrazole C5-methyl or pyridine N-position. Assays (e.g., enzyme inhibition, cytotoxicity) are paired with molecular docking to compare binding affinities. For instance, replacing pyridine with bulkier aryl groups may enhance target selectivity .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity profiles. Validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays). Replicate studies with rigorously purified batches and include controls for off-target effects .

Q. How can computational models optimize reaction conditions for higher yield?

  • Methodological Answer : DFT calculations predict transition states to identify rate-limiting steps. For example, optimizing base strength (e.g., switching from K₂CO₃ to DBU) or solvent polarity (DMF vs. acetonitrile) can improve alkylation efficiency. Machine learning tools like AutoML also aid in reaction condition screening .

Q. What techniques identify molecular targets in biological systems?

  • Methodological Answer : Use affinity chromatography with immobilized compound analogs to pull down binding proteins. Validate targets via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Genetic knockouts or RNAi can confirm functional relevance of identified targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.